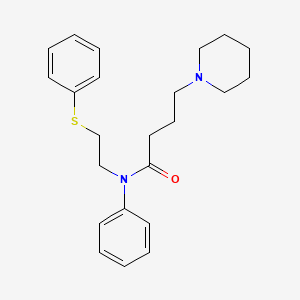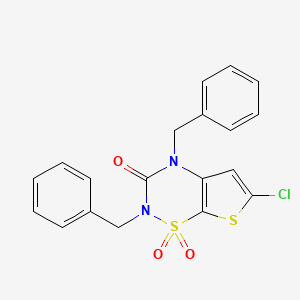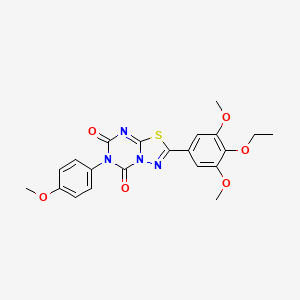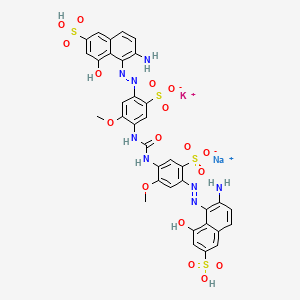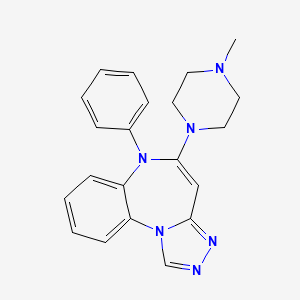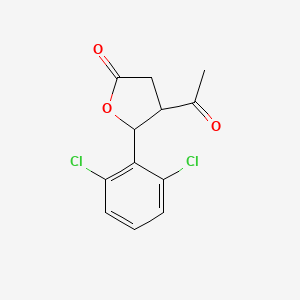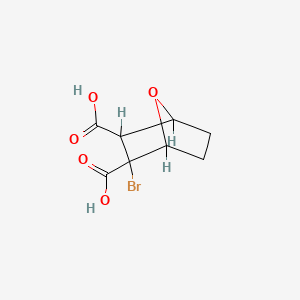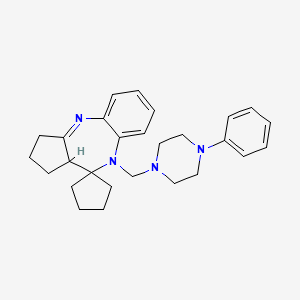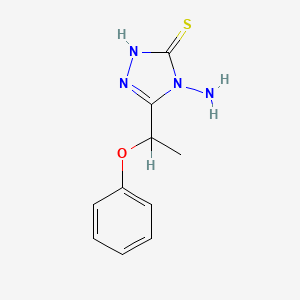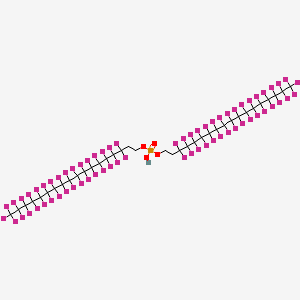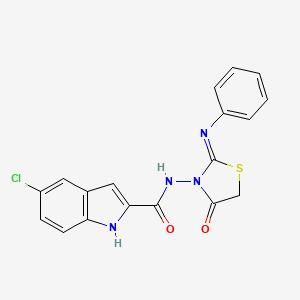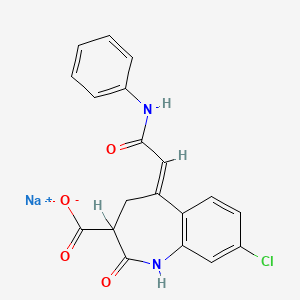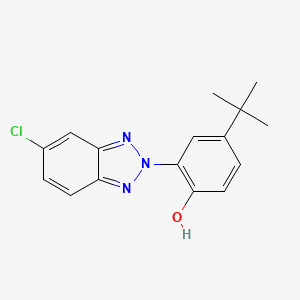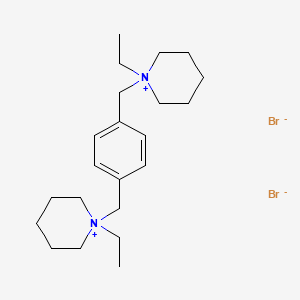
2-(Benzylamino)-N-(2-norbornanyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)-N-(2-norbornanyl)acetamide hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylamino group and a norbornanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-N-(2-norbornanyl)acetamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzylamino Intermediate: This step involves the reaction of benzylamine with an appropriate acylating agent to form the benzylamino intermediate.
Introduction of the Norbornanyl Group: The norbornanyl group is introduced through a nucleophilic substitution reaction, where the benzylamino intermediate reacts with a norbornanyl halide.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-N-(2-norbornanyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
2-(Benzylamino)-N-(2-norbornanyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-N-(2-norbornanyl)acetamide hydrochloride involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, leading to modulation of biological pathways. The norbornanyl moiety may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylamino)-N-(2-norbornanyl)acetamide
- 2-(Benzylamino)-N-(2-norbornanyl)ethanamide
- 2-(Benzylamino)-N-(2-norbornanyl)propionamide
Uniqueness
2-(Benzylamino)-N-(2-norbornanyl)acetamide hydrochloride is unique due to its specific combination of the benzylamino and norbornanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
102585-28-4 |
|---|---|
Molecular Formula |
C16H23ClN2O |
Molecular Weight |
294.82 g/mol |
IUPAC Name |
2-(benzylamino)-N-(2-bicyclo[2.2.1]heptanyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c19-16(11-17-10-12-4-2-1-3-5-12)18-15-9-13-6-7-14(15)8-13;/h1-5,13-15,17H,6-11H2,(H,18,19);1H |
InChI Key |
CKEUPNMIMIOSBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NC(=O)CNCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


